N-[2-(5-Chloro-3-fluoropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide
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Overview
Description
N-[2-(5-Chloro-3-fluoropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a pyridine ring substituted with chlorine and fluorine atoms, an ethyl linker, and a benzamide moiety with a trifluoromethyl group. These substitutions confer distinct chemical and biological properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-Chloro-3-fluoropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Fluorination of Pyridine:
Formation of the Ethyl Linker: The ethyl linker can be introduced through a nucleophilic substitution reaction using an appropriate alkyl halide.
Benzamide Formation: The final step involves coupling the substituted pyridine derivative with a trifluoromethylbenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-Chloro-3-fluoropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the pyridine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethyl linker and benzamide moiety.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, which is used to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boron reagents in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended conjugation .
Scientific Research Applications
N-[2-(5-Chloro-3-fluoropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(5-Chloro-3-fluoropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s fluorine and chlorine substitutions enhance its binding affinity and specificity towards these targets. The trifluoromethyl group further modulates its lipophilicity and metabolic stability, contributing to its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Fluopyram: N-[2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl]-2-(trifluoromethyl)benzamide.
2-Chloro-5-fluoropyrimidine: A related compound with similar structural features.
Uniqueness
N-[2-(5-Chloro-3-fluoropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine, fluorine, and trifluoromethyl groups makes it a versatile compound for various applications .
Properties
CAS No. |
830348-11-3 |
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Molecular Formula |
C15H11ClF4N2O |
Molecular Weight |
346.70 g/mol |
IUPAC Name |
N-[2-(5-chloro-3-fluoropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C15H11ClF4N2O/c16-9-7-12(17)13(22-8-9)5-6-21-14(23)10-3-1-2-4-11(10)15(18,19)20/h1-4,7-8H,5-6H2,(H,21,23) |
InChI Key |
SOIKKFWPKHKFJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC2=C(C=C(C=N2)Cl)F)C(F)(F)F |
Origin of Product |
United States |
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